An Inquiry into the Pharmacological Potential of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Technical Perspective for Researchers
An Inquiry into the Pharmacological Potential of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Technical Perspective for Researchers
Abstract: This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. A comprehensive review of available scientific literature reveals a notable absence of direct studies on this specific molecule. Consequently, this document will provide a detailed analysis of its core structural components—the N-alkyl-4-aminopiperidine scaffold and the tetrahydrofuran moiety—to offer a scientifically grounded framework for potential research and hypothesis generation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
Introduction and Current Knowledge Gap
N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS No. 1439823-16-1 for the dihydrochloride salt) is a synthetic compound whose pharmacological properties have not been characterized in publicly available scientific literature.[1] A thorough investigation reveals no published data on its receptor binding profile, functional activity, or in vivo effects. Therefore, a definitive guide on its mechanism of action cannot be constructed at this time.
However, the chemical architecture of the molecule provides valuable clues for predicting its potential biological targets. The structure can be deconstructed into two key pharmacophores: the N-ethyl-piperidin-4-amine core and the tetrahydrofuran substituent. By examining the established pharmacology of compounds containing these motifs, we can formulate logical hypotheses to guide future research.
Deconstruction of the Core Scaffold: The N-Alkyl-4-Aminopiperidine Moiety
The N-alkyl-4-aminopiperidine scaffold is a well-established and versatile building block in medicinal chemistry.[2] Its structural features, particularly the basic nitrogen atom within the piperidine ring and the flexible side chain, allow for interactions with a diverse range of biological targets.[2] Analysis of existing literature indicates that this core is frequently utilized in the development of ligands for several important protein families.
Potential as a Sigma-1 (σ1) Receptor Ligand
Derivatives of the N-alkyl-4-aminopiperidine scaffold have demonstrated significant affinity and selectivity for the σ1 receptor, a unique molecular chaperone located in the endoplasmic reticulum.[2] Modulation of the σ1 receptor is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[2] The ethyl-piperidin-4-amine core of the topic compound could potentially be elaborated to engage with key residues within the σ1 receptor binding site.[2]
Exploration as a Protein Kinase B (Akt) Inhibitor
The piperidin-4-yl moiety has been successfully integrated into potent and selective inhibitors of Protein Kinase B (Akt).[2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in various forms of cancer.[2] This makes Akt a compelling target for oncological drug discovery. The aminomethyl side chain of related scaffolds can be functionalized to interact with the hinge region or other allosteric pockets of the kinase domain.[2]
Dopamine Transporter (DAT) Ligand Potential
Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter (DAT).[2] The N-ethyl group and the aminomethyl linker are features that can be modified to fine-tune the affinity and selectivity for DAT over other monoamine transporters.
The Role of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a common motif found in numerous natural products and synthetic drugs.[3] While not imparting a specific mechanism of action on its own, its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially anchoring the ligand to a specific site on a target protein. For instance, tetrahydrofuran-based compounds have been synthesized and characterized as histamine receptor ligands.[4]
Proposed Experimental Workflow for Mechanistic Elucidation
To definitively determine the mechanism of action of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a systematic experimental approach is required. The following protocols outline the foundational assays for characterizing a novel compound.
Radioligand Binding Assay to Determine Target Affinity
This protocol describes a standard method to assess the binding affinity of the compound for a specific receptor, for example, the human σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound for the σ1 receptor.
Materials:
-
HEK293 cell membranes expressing the human σ1 receptor.
-
-pentazocine (radioligand).
-
Test compound (N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine).
-
Haloperidol (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, positive control, or vehicle.
-
Add the radioligand at a concentration near its dissociation constant (Kd).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold binding buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation Assay
This protocol determines if the compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Objective: To measure the effect of the test compound on cAMP levels in cells expressing a target GPCR.
Materials:
-
CHO-K1 cells expressing the target GPCR.
-
Forskolin (adenylyl cyclase activator).
-
Isoproterenol (beta-adrenergic agonist, positive control).
-
Propranolol (beta-adrenergic antagonist, positive control).
-
Test compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
For agonist mode: Add serial dilutions of the test compound or positive control to the cells and incubate.
-
For antagonist mode: Add serial dilutions of the test compound, followed by a fixed concentration of an agonist (e.g., forskolin or a known receptor agonist).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion and Future Directions
While the mechanism of action for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine remains uncharacterized, its structural components suggest several plausible avenues for investigation. Based on the well-documented pharmacology of the N-alkyl-4-aminopiperidine scaffold, initial screening efforts should prioritize targets within the GPCR family, particularly sigma-1, dopamine, and serotonin receptors, as well as protein kinases such as Akt. The systematic application of the experimental workflows described herein will be crucial in elucidating the pharmacological profile of this compound and determining its potential for further therapeutic development.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
- BuyersGuideChem. N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. BuyersGuideChem.
- Wenzel, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC.
- Raj, A. A., et al. (2021).
- Guisan, M. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI.
- Benchchem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
- Stark, H. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Google Patents. (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
- Lewis, D. L., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3127-3132.
- ResearchGate. (2018). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives.
- Cocco, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
- Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 39(10), 1943-1945.
- Amato, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
